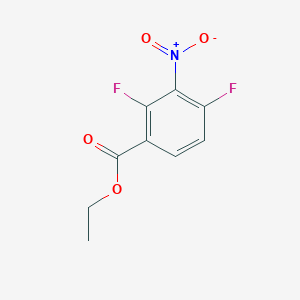
Ethyl 2,4-difluoro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-difluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H7F2NO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a nitro group The ester group is attached to the carboxyl group of the benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-difluoro-3-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, 2,4-difluorobenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. This introduces the nitro group at the 3-position of the benzene ring.
Esterification: The resulting 2,4-difluoro-3-nitrobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-difluoro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Ethyl 2,4-difluoro-3-aminobenzoate.
Substitution: Products depend on the nucleophile used, such as ethyl 2-amino-4-fluoro-3-nitrobenzoate.
Hydrolysis: 2,4-difluoro-3-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2,4-difluoro-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of ethyl 2,4-difluoro-3-nitrobenzoate and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Ethyl 2,4-difluoro-3-nitrobenzoate can be compared with other similar compounds, such as:
Ethyl 2,4-dichloro-3-nitrobenzoate: Similar structure but with chlorine atoms instead of fluorine. The fluorine atoms in this compound can provide different electronic properties and reactivity.
Ethyl 2,4-difluoro-3-aminobenzoate: The amino derivative obtained by reduction of the nitro group. This compound has different reactivity and potential biological activities.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and material science. Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in the development of new compounds and materials.
Properties
Molecular Formula |
C9H7F2NO4 |
|---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
ethyl 2,4-difluoro-3-nitrobenzoate |
InChI |
InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-4-6(10)8(7(5)11)12(14)15/h3-4H,2H2,1H3 |
InChI Key |
VKOJQZTYTKLHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















